3-fluoro-1H-pyrrolo[2,3-b]pyridine
Description
Significance of Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffolds in Contemporary Research
The pyrrolo[2,3-b]pyridine nucleus, commonly known as 7-azaindole (B17877), is a "privileged scaffold" in medicinal chemistry. pharmablock.comjst.go.jpresearchgate.netjst.go.jp This prominence stems from its structural resemblance to both indole (B1671886) and purine (B94841) systems, allowing it to act as a bioisostere and interact with a wide array of biological targets. pharmablock.com The 7-azaindole framework is a cornerstone in the development of kinase inhibitors, a critical class of therapeutics, particularly in oncology. jst.go.jpnih.govnih.gov Its utility is largely attributed to the arrangement of nitrogen atoms, which can form crucial hydrogen bonds with the hinge region of protein kinases, mimicking the interaction of adenosine (B11128) triphosphate (ATP). jst.go.jpjst.go.jpnih.govmdpi.comresearchgate.net
The versatility of the 7-azaindole scaffold is further demonstrated by its presence in numerous FDA-approved drugs and clinical candidates for a variety of diseases. nih.govnih.gov For instance, vemurafenib, a B-RAF kinase inhibitor for melanoma, and pexidartinib, a tyrosine kinase inhibitor, both feature the 7-azaindole core. nih.gov Beyond kinase inhibition, 7-azaindole derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. nih.govmdpi.com The capacity to functionalize the 7-azaindole ring at multiple positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a highly adaptable and valuable tool in drug discovery. jst.go.jprsc.org
The following table provides a summary of various biologically active 7-azaindole derivatives, highlighting the diverse therapeutic targets of this scaffold.
| Derivative Class | Therapeutic Target/Activity | Reference |
| Kinase Inhibitors | B-RAF, CDKs, GSK-3, ROCK, Trk, AXL | nih.govnih.govnih.gov |
| Anti-inflammatory | Orai calcium channel, CRTh2 receptor | nih.gov |
| Antiviral | Influenza polymerase-B2, HIV NNRT | nih.gov |
| Neuroprotective | MLK3, LRRK2 | nih.gov |
| Antiproliferative | Various cancer cell lines | researchgate.netacs.org |
Strategic Rationale for Fluorine Incorporation at the C3 Position of the Pyrrolo[2,3-b]pyridine Core
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. nih.govnih.gov Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its target. nih.gov Specifically, fluorination can block sites of metabolic oxidation, a common pathway for drug degradation, thereby increasing the compound's in vivo half-life. nih.gov
Overview of Academic Research on 3-fluoro-1H-pyrrolo[2,3-b]pyridine and Related Fluorinated Analogs
While extensive research has been conducted on a wide range of substituted 7-azaindoles, academic literature specifically detailing the synthesis and application of this compound is not abundant. However, the synthesis of 3-halogenated 7-azaindole derivatives, in general, has been reported, providing a foundational basis for accessing the 3-fluoro analog. researchgate.net
Research in this area often focuses on the development of novel synthetic methodologies for the functionalization of the 7-azaindole core. For instance, methods for the regioselective C-3 chalcogenation (sulfenylation, selenylation) of 7-azaindoles have been developed, highlighting the accessibility of this position for chemical modification. acs.org Furthermore, studies on other fluorinated pyrrolo[2,3-b]pyridine isomers, such as 5-fluoro-1H-pyrrolo[2,3-b]pyridine, are more common and have been explored for their potential as intermediates in the synthesis of various bioactive compounds, including kinase inhibitors. enamine.netguidechem.com
The following table summarizes research on various C3-substituted and other fluorinated 7-azaindole analogs, which provides context for the study of this compound.
| Compound/Analog Class | Research Focus | Key Findings | Reference |
| 3-Halogeno-7-azaindoles | Synthesis and reactivity | Accessible synthetic routes for C3 functionalization. | researchgate.net |
| 5-Fluoro-7-azaindole | Intermediate for kinase inhibitors | Used in the synthesis of Cdc7 kinase inhibitors. | mdpi.com |
| C3-Aryl-7-azaindoles | HIV-1 Integrase Inhibition | Diaryl derivatives showed potent inhibitory activity. | nih.govacs.org |
| C3-Chalcone-7-azaindoles | Protein Kinase Inhibition | Hybrids exhibited activity against Haspin kinase and CDK9. | nih.gov |
| 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | FGFR Inhibitors | Used as a starting material for potent FGFR inhibitors. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASBFEOKJALVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2F)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Fluoro 1h Pyrrolo 2,3 B Pyridine and Its Structural Analogs
Direct and Indirect Strategies for C3-Fluorination of Pyrrolo[2,3-b]pyridines
Direct fluorination of the pre-formed pyrrolo[2,3-b]pyridine core presents a convergent approach to obtaining C3-fluorinated analogs. Key methods include the Balz-Schiemann reaction and lithium-halogen exchange followed by electrophilic fluorination.
Approaches Involving Regioselective Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. acs.org This method offers high regioselectivity. acs.org For the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, a regioselective Balz-Schiemann fluorination has been successfully employed. acs.org The process begins with the formation of an intermediate amine, which is then subjected to diazotization in the presence of tetrafluoroboric acid (HBF4) to form the diazonium tetrafluoroborate salt. acs.orgnii.ac.jp Controlled thermal decomposition of this salt then yields the desired fluorinated product. acs.org While effective, this reaction can be sensitive to aqueous conditions, which may lead to the formation of byproducts such as N-(4'-pyridyl)-4-pyridone. nii.ac.jp Greener approaches to the Balz-Schiemann reaction have been developed using ionic liquids, which can simplify the procedure, enhance safety, and reduce waste. researchgate.netresearchgate.net
A notable application of this reaction is the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide. acs.orgnih.gov This multi-step synthesis highlights the utility of the Balz-Schiemann reaction for achieving specific fluorination patterns on the pyridine (B92270) ring of the azaindole core.
Utilization of Lithium-Halogen Exchange Followed by Electrophilic Fluorination
An alternative strategy for regioselective fluorination involves a lithium-halogen exchange reaction. This method is particularly useful when direct electrophilic fluorination is challenging or leads to mixtures of products. acs.org The process typically starts with a halogenated pyrrolo[2,3-b]pyridine derivative, often a bromide or iodide. acs.orgharvard.edu Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in the exchange of the halogen atom for a lithium atom. acs.orgharvard.edu This newly formed organolithium intermediate is then quenched with an electrophilic fluorine source to introduce the fluorine atom at the desired position. acs.org
This approach has been successfully used for the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, providing a scalable and efficient route. acs.orgnih.gov The reaction proceeds via a lithium-halogen exchange of the corresponding bromide, followed by quenching with an electrophilic fluorine source. acs.org The choice of the organolithium reagent and the electrophilic fluorinating agent are critical for the success of this reaction. Lithium-halogen exchange is known to be a fast and kinetically controlled process. harvard.eduprinceton.edu
Annulation and Cyclocondensation Reactions for Pyrrolo[2,3-b]pyridine Core Construction with C3-Fluorine
Building the fluorinated pyrrolo[2,3-b]pyridine core through annulation or cyclocondensation reactions offers a powerful alternative to direct fluorination. These methods involve the construction of the heterocyclic ring system with the fluorine atom already incorporated into one of the starting materials.
An efficient synthetic route to fluorinated pyrrolo[2,3-b]pyridines has been developed starting from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile and fluorinated 1,3-bielectrophiles. enamine.netthieme-connect.comuni-konstanz.de This approach allows for the construction of the pyridine ring onto the existing pyrrole (B145914) core. The reaction of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile with various fluorinated 1,3-CCC-biselectrophiles leads to the formation of the corresponding fluorinated pyrrolo[2,3-b]pyridines. thieme-connect.com The tert-butyl protecting group can be subsequently removed using strong acid. enamine.netuni-konstanz.de
Another strategy involves the cyclization of appropriately functionalized pyridine precursors to form the pyrrole ring. For instance, the synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine has been achieved through the intramolecular cyclization of 3-ethynyl-5-fluoropyridin-2-amine. guidechem.com Cyclocondensation reactions have also been employed, such as the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with various reagents to yield substituted 1H-pyrrolo[2,3-b]pyridines. researchgate.net
Table 1: Examples of Annulation and Cyclocondensation Reactions
| Starting Materials | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile and fluorinated 1,3-bielectrophiles | Acetic acid, reflux | Fluorinated 1H-pyrrolo[2,3-b]pyridines | enamine.net, thieme-connect.com |
| 3-Ethynyl-5-fluoropyridin-2-amine | Anhydrous methanol, catalytic glacial acetic acid | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | guidechem.com |
| 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and various reagents | Cyclocondensation | Substituted 1H-pyrrolo[2,3-b]pyridines | researchgate.net |
Metal-Catalyzed C-H Functionalization and Cross-Coupling Reactions for C3-Fluorinated Derivatives
Metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools for the functionalization of heterocyclic compounds. These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to a wide array of derivatives.
Palladium-Catalyzed C-H Activation and Arylation
Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgrsc.org This methodology has been applied to the arylation of pyrrolo[2,3-b]pyridine derivatives. The use of a directing group can facilitate selective C-H activation at a specific position. rsc.org For instance, palladium-catalyzed direct arene C-H fluoroalkoxylation of 4-aryl-pyrrolo[2,3-d]pyrimidines has been described, demonstrating the potential for site-selective functionalization. nih.gov While this example is on a related scaffold, the principles can be extended to pyrrolo[2,3-b]pyridines.
Research has also shown the palladium-catalyzed direct C-H alkylation of electron-deficient pyrrole derivatives, indicating the feasibility of such transformations on the pyrrole ring of the azaindole core. nih.gov A novel palladium-catalyzed spirocyclization through sequential Narasaka-Heck cyclization, C-H activation, and [4+2] annulation has also been developed for the synthesis of spirocyclic pyrrolines, showcasing the versatility of palladium catalysis in complex heterocyclic synthesis. researchgate.net
Suzuki-Miyaura Cross-Coupling Strategies
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds. bohrium.com This reaction typically involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. bohrium.commdpi.com
This strategy has been effectively employed in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. ntnu.nonih.gov A key step in one synthetic route was a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. ntnu.nonih.gov This reaction demonstrates the ability to selectively functionalize one position in the presence of another reactive halide. The choice of catalyst and ligands, such as XPhos Pd G2/XPhos, is crucial for achieving high yields and selectivity. ntnu.no The Suzuki-Miyaura reaction has also been utilized for the synthesis of various fluorinated biphenyl (B1667301) derivatives, highlighting its utility in constructing complex molecules containing fluorine. mdpi.com Furthermore, microwave-assisted Suzuki-Miyaura cross-coupling has been shown to be an efficient method for the arylation of related heterocyclic systems like 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. nih.gov
Buchwald-Hartwig Amination for Pyridine Ring Derivatization
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which has been widely applied to the synthesis of aryl amines from aryl halides. wikipedia.org This methodology is particularly valuable for the derivatization of the pyridine ring within the pyrrolo[2,3-b]pyridine scaffold.
The success of the Buchwald-Hartwig amination is highly dependent on the substrate, catalyst system, and reaction conditions. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a key challenge arose when attempting to aminate a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov The oxidative addition of the palladium catalyst occurred preferentially at the C-2 iodo-position rather than the C-4 chloro-position, leading to undesired side products. nih.gov This highlights the chemoselectivity challenges that must be navigated when multiple reactive sites are present. To overcome this, a revised strategy involved introducing the amino group at the C-4 position before modifying the C-2 position. nih.gov
Various catalyst systems have been developed to improve the efficiency and scope of this reaction. The use of bidentate phosphine (B1218219) ligands like BINAP (diphenylphosphinobinaphthyl) and dppf (diphenylphosphinoferrocene) has been shown to provide reliable coupling for primary amines. wikipedia.org In the synthesis of pyrrolo[2,3-d]pyrimidine analogs, a related heterocyclic system, the coupling of a key chloro-intermediate with various amines was successfully achieved using a catalyst system composed of palladium(II) acetate (B1210297) (Pd(OAc)₂) and BINAP, with cesium carbonate as the base. mdpi.com Another effective system for the amination of 2-bromopyridines, even with volatile amines, involves palladium(II) acetate with 1,3-bis(diphenylphosphino)propane (B126693) (dppp) as the ligand and sodium tert-butoxide as the base. researchgate.net
The versatility of this reaction is further demonstrated in cascade reactions. A novel palladium-catalyzed method for synthesizing pyrido[2,3-d]pyrimidines utilizes a cascade process that includes an intramolecular Buchwald-Hartwig cross-coupling step under microwave irradiation and solvent-free conditions. rsc.org
Table 1: Selected Buchwald-Hartwig Amination Conditions for Pyridine/Pyrrolopyridine Scaffolds
| Substrate | Amine | Catalyst/Ligand | Base | Conditions | Yield | Reference |
| 2-Halopyridine | Volatile primary & secondary amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene, 80 °C | 55-98% | researchgate.net |
| (6-chloropyridin-3-yl)methyl-pyrrolopyrimidine | Various amines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane, 110 °C | Good | mdpi.com |
| 2-iodo-4-chloropyrrolopyridine | Secondary amine | RuPhos/XPhos Pd G2 | N/A | Unsuccessful | N/A | nih.gov |
Chan-Lam Coupling Approaches
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, presents an alternative, copper-catalyzed method for forming carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org This reaction typically couples an aryl boronic acid with an amine or alcohol to generate aryl amines or aryl ethers, respectively. A significant advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is open to the air, making it operationally simpler than the palladium-based Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.org
The mechanism involves the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination to yield the desired product and a copper(I) species. wikipedia.org The scope of the reaction is broad, accommodating substrates such as amines, anilines, amides, and carbamates. organic-chemistry.org
In the context of heterocyclic synthesis, the Chan-Lam coupling has been effectively used. For example, the N-arylation of a 6-bromo-1H-pyrrolo[3,2-c]pyridine was achieved by coupling it with 3,4,5-trimethoxyphenylboronic acid using copper(II) acetate in the presence of pyridine. nih.gov This demonstrates its utility in modifying the pyrrole nitrogen of the azaindole core. The reaction is also applicable to the derivatization of the pyridine portion of related scaffolds. researchgate.net
Table 2: Example of Chan-Lam Coupling
| Substrate 1 | Substrate 2 | Catalyst | Conditions | Yield | Reference |
| Pyrrole | Aryl boronic acid | Copper(II) acetate | Pyridine, RT, 3 days | 93% | wikipedia.org |
| 6-bromo-1H-pyrrolo[3,2-c]pyridine | 3,4,5-trimethoxyphenylboronic acid | Copper(II) acetate | Pyridine, K₂CO₃ | N/A | nih.gov |
Multicomponent Reaction Synthesis of Functionalized Pyrrolo[2,3-b]pyridine Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a powerful and efficient strategy for the rapid construction of complex molecular scaffolds from simple starting materials. acs.orgrsc.orgcapes.gov.br This approach is highly valued for its atom economy, reduced number of purification steps, and potential for creating diverse chemical libraries.
While direct MCR synthesis of the 3-fluoro-1H-pyrrolo[2,3-b]pyridine core is not extensively documented, MCRs have been successfully employed to build related functionalized pyrrolopyridine structures. For instance, a novel three-component reaction has been developed for the synthesis of polysubstituted 5-aminooxazoles, which then serve as a platform to generate polyfunctionalized pyrrolo[3,4-b]pyridines via a subsequent domino reaction. acs.org This demonstrates the potential of combining MCRs with other transformations to access the desired heterocyclic systems.
Another example involves a three-component reaction between 3-aminopyrazol-5-ones, substituted salicylic (B10762653) aldehydes, and acetylacetic ester, which leads to the formation of novel dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. nih.gov These examples underscore the power of MCRs in generating structural complexity and functional group diversity in fused heterocyclic systems containing a pyridine ring. acs.orgnih.gov The principles of these MCRs could potentially be adapted for the synthesis of the pyrrolo[2,3-b]pyridine scaffold.
Strategic Application of Protecting Groups in this compound Synthesis
In the multistep synthesis of complex molecules like this compound, the strategic use of protecting groups is often essential to mask reactive functional groups and ensure chemoselectivity. nih.gov The pyrrole NH group in the pyrrolopyridine scaffold is acidic and nucleophilic, often requiring protection to prevent unwanted side reactions during subsequent transformations, such as cross-coupling reactions.
A common protecting group for this purpose is the trimethylsilylethoxymethyl (SEM) group. nih.govmdpi.com It has been utilized in the synthesis of pyrrolo[2,3-d]pyrimidine and 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine analogs. nih.govmdpi.com The SEM group is generally stable to many reaction conditions but can be removed effectively with acids like trifluoroacetic acid (TFA). mdpi.com However, the deprotection of the SEM group can sometimes be challenging. In one reported synthesis, SEM deprotection led to the release of formaldehyde, which resulted in the formation of an unexpected tricyclic eight-membered 7-azaindole (B17877) side product. nih.gov
Another protecting group used in the synthesis of fluorinated pyrrolo[2,3-b]pyridines is the tert-butyl group. enamine.netuni-konstanz.de An efficient synthesis was developed where the tert-butyl group was used to protect the pyrrole nitrogen. This group was later successfully removed by treatment with 60% sulfuric acid, allowing for subsequent direct glycosylation of the deprotected scaffold. enamine.netuni-konstanz.de The choice of protecting group and the deprotection conditions must be carefully considered to ensure compatibility with other functional groups in the molecule and to avoid undesired side reactions.
Table 3: Protecting Groups in Pyrrolopyridine Synthesis
| Protecting Group | Application | Deprotection Reagent | Notes | Reference |
| SEM (trimethylsilylethoxymethyl) | Protection of pyrrole NH | TFA (Trifluoroacetic acid) | Can lead to formaldehyde-related side products upon removal. | nih.govmdpi.com |
| tert-Butyl | Protection of pyrrole NH | 60% Sulfuric Acid | Effective for subsequent glycosylation. | enamine.netuni-konstanz.de |
Emerging Sustainable and Green Chemistry Approaches in Fluorinated Pyrrolopyridine Synthesis
The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in synthetic chemistry. mdpi.com These principles are being applied to the synthesis of heterocyclic compounds, including fluorinated pyrrolopyridines.
Key green chemistry strategies applicable to this area include the use of alternative energy sources like microwave irradiation and ultrasonication, the use of environmentally benign solvents or solvent-free conditions, and the development of catalytic reactions that improve atom economy.
For example, a cascade reaction for the synthesis of pyrido[2,3-d]pyrimidines, which involves a Buchwald-Hartwig coupling step, has been shown to proceed efficiently under microwave irradiation in the absence of a solvent. rsc.org This approach significantly reduces reaction times and eliminates the need for potentially hazardous organic solvents. Similarly, the use of ultrasonic irradiation has been reported for the green synthesis of fluorinated pyrazoline derivatives, demonstrating the potential of this technique for fluorinated heterocycles. nih.gov
The development of more sustainable catalyst systems is another key area. This includes creating catalysts that are recyclable or derived from abundant, non-toxic metals. While much of the cross-coupling chemistry for pyrrolopyridines relies on palladium, the Chan-Lam coupling offers a copper-catalyzed alternative, which is a more abundant and less toxic metal. wikipedia.orgorganic-chemistry.org Further research into water-based synthetic methods and the use of biocatalysis could provide even more sustainable routes to these valuable compounds in the future.
Mechanistic Chemical Reactivity and Derivatization Pathways of 3 Fluoro 1h Pyrrolo 2,3 B Pyridine
Electrophilic and Nucleophilic Reactivity at the Pyrrole (B145914) and Pyridine (B92270) Rings
The 1H-pyrrolo[2,3-b]pyridine scaffold possesses a dual nature. The pyrrole ring is electron-rich and thus generally susceptible to electrophilic attack, while the pyridine ring is electron-deficient, making it a target for nucleophiles.
Electrophilic Reactivity: In the unsubstituted 1H-pyrrolo[2,3-b]pyridine, electrophilic substitution reactions such as nitration, halogenation, and Mannich reactions occur predominantly at the C3 position of the pyrrole ring. rsc.org This position is the most nucleophilic and analogous to the C3 position of indole (B1671886). However, in 3-fluoro-1H-pyrrolo[2,3-b]pyridine, the C3 position is already occupied by a strongly electron-withdrawing fluorine atom. This has two major consequences:
Deactivation of the Pyrrole Ring: The fluorine atom significantly reduces the electron density of the pyrrole ring, making it less susceptible to further electrophilic attack compared to the parent molecule.
Direction of Substitution: Should an electrophilic substitution occur, it would be directed to other positions on the heterocyclic system. The most likely positions for attack would be C4 and C6 on the pyridine ring, typically requiring activation via N-oxide formation, or potentially the C2 position of the pyrrole ring. researchgate.neteurekaselect.com
Nucleophilic Reactivity: The pyridine ring of the 7-azaindole (B17877) system is inherently electron-deficient and thus prone to nucleophilic attack. This reactivity is enhanced by the electron-withdrawing nature of the fused pyrrole ring. The introduction of a fluorine atom at C3 further influences this property. While the primary sites for nucleophilic attack on the parent scaffold are typically on the pyridine ring, the fluorine at C3 can itself become a site for nucleophilic aromatic substitution (SNAr), as discussed in section 3.3. Furthermore, the N-H proton at the N1 position can be abstracted by a strong base, forming an anionic species that can act as a nucleophile in subsequent reactions. pipzine-chem.com
Regioselective Functionalization of the Pyrrolo[2,3-b]pyridine System Beyond C3-Fluorine
With the C3 position blocked by fluorine, functionalization of the this compound core relies on directing reactions to other positions. Methodologies developed for the parent 7-azaindole scaffold are applicable here, allowing for the introduction of substituents at various sites around the bicyclic system.
Functionalization at C2: The C2 position can be functionalized through deprotonation using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile. researchgate.net This approach allows for the introduction of a variety of groups at the position adjacent to the pyrrole nitrogen.
Functionalization of the Pyridine Ring (C4, C5, C6): Direct functionalization of the pyridine ring is often challenging. A common strategy involves the initial formation of the 7-azaindole N-oxide. This transformation activates the pyridine ring towards both electrophilic and nucleophilic attack. For instance, nitration of the N-oxide can occur at the C4 position. Subsequent removal of the N-oxide function restores the original pyridine ring, now functionalized. researchgate.neteurekaselect.com
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for functionalizing pre-halogenated 7-azaindole derivatives at the C4, C5, and C6 positions. nih.gov For example, a bromo or iodo substituent on the pyridine ring can be coupled with a wide range of partners, including boronic acids, terminal alkynes, and amines.
The table below summarizes common regioselective functionalization reactions on the 1H-pyrrolo[2,3-b]pyridine scaffold, which are applicable to the 3-fluoro derivative, assuming the appropriate starting materials.
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| C2 | Lithiation/Electrophilic Quench | 1. LDA, THF, -78 °C; 2. Electrophile (e.g., R-X) | Alkyl, Silyl, etc. |
| C4 | Nitration (via N-oxide) | 1. m-CPBA; 2. HNO₃/H₂SO₄; 3. PCl₃ | Nitro (-NO₂) |
| C5 | Halogenation | N-Halosuccinimide (NBS, NCS, NIS) | Bromo, Chloro, Iodo |
| C5 | Cross-Coupling (from 5-halo) | Pd catalyst, Base, Coupling Partner (e.g., ArB(OH)₂) | Aryl, Alkynyl, Amino, etc. |
| C6 | Cross-Coupling (from 6-halo) | Pd catalyst, Base, Coupling Partner | Aryl, Alkynyl, Amino, etc. |
This table presents generalized reactions based on the known chemistry of the 7-azaindole scaffold. Specific conditions may vary.
Transformations Involving the Fluorine Moiety and its Influence on Adjacent Positions
The C-F bond at the C3 position is a key feature of the molecule, both as a point of potential transformation and as an influence on neighboring atoms.
Influence on Adjacent Positions:
Acidity of N1-H: The strong electron-withdrawing inductive effect of the fluorine atom at C3 increases the acidity of the N1 proton of the pyrrole ring. This makes the compound more susceptible to deprotonation by bases, facilitating N-alkylation or N-arylation reactions.
Reactivity of C2: The fluorine at C3 also influences the electronic environment of the adjacent C2 position. The inductive withdrawal of electron density can affect the reactivity of C2 towards certain reagents, potentially making it more susceptible to attack by specific nucleophiles or organometallic reagents after initial deprotonation.
Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 1h Pyrrolo 2,3 B Pyridine Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and environment of atoms. For fluorinated 7-azaindole (B17877) derivatives, multinuclear NMR experiments are particularly informative.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In the case of 7-azaindole derivatives, the introduction of substituents can cause notable changes in the chemical shifts of the aromatic protons. ucl.ac.ukmodgraph.co.ukpdx.edu
For instance, in unsubstituted 1H-pyrrolo[2,3-b]pyridine, the proton chemical shifts are well-documented. chemicalbook.comspectrabase.com The introduction of a fluorine atom at the C3 position is expected to influence the electronic distribution within the heterocyclic system, leading to shifts in the proton signals. The analysis of coupling constants between adjacent protons further aids in assigning the signals to specific positions on the pyrrolo[2,3-b]pyridine core.
| Proton | Unsubstituted 1H-pyrrolo[2,3-b]pyridine Chemical Shift (ppm) | Notes |
|---|---|---|
| H1 (NH) | ~11.55 | Broad singlet, exchangeable with D₂O. |
| H2 | ~7.63 | Doublet of doublets. |
| H3 | ~6.50 | Doublet of doublets. |
| H4 | ~8.05 | Doublet. |
| H5 | ~7.03 | Doublet of doublets. |
| H6 | ~7.85 | Doublet. |
Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from various sources. chemicalbook.comspectrabase.comchemicalbook.com
Carbon-13 (¹³C) NMR spectroscopy provides a detailed picture of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift is indicative of its electronic environment. The ¹³C NMR spectrum of the parent 7-azaindole shows characteristic signals for the carbons in both the pyrrole (B145914) and pyridine (B92270) rings. chemicalbook.comspectrabase.com
The introduction of a fluorine atom at the C3 position in 3-fluoro-1H-pyrrolo[2,3-b]pyridine will have a significant impact on the ¹³C NMR spectrum. The carbon directly bonded to the fluorine (C3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Additionally, two- and three-bond couplings (²JCF and ³JCF) to neighboring carbon atoms will be observed, providing valuable structural information.
| Carbon | Unsubstituted 1H-pyrrolo[2,3-b]pyridine Chemical Shift (ppm) | Expected Effect of 3-Fluoro Substitution |
|---|---|---|
| C2 | ~127.4 | Downfield shift, ²JCF coupling. |
| C3 | ~100.0 | Significant downfield shift, large ¹JCF coupling. |
| C3a | ~142.2 | ²JCF coupling. |
| C4 | ~128.3 | ³JCF coupling. |
| C5 | ~115.0 | Minimal effect. |
| C6 | ~147.4 | Minimal effect. |
| C7a | ~121.0 | ³JCF coupling. |
Chemical shifts are approximate and can vary based on solvent and concentration. Expected effects are predictive. Data compiled from various sources. chemicalbook.comspectrabase.comrsc.orgchemicalbook.com
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides direct information about the chemical environment of fluorine atoms. thermofisher.com The chemical shift of the fluorine signal in this compound will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the ¹⁹F NMR spectrum will display couplings to nearby protons and carbons, providing crucial connectivity data. wikipedia.org
The magnitude of these coupling constants (J-values) can give insights into the geometry of the molecule. uoa.grorganicchemistrydata.org For instance, the three-bond coupling between the fluorine at C3 and the proton at C4 (³JHF) can be used to confirm their spatial relationship.
| Parameter | Expected Observation for this compound |
|---|---|
| ¹⁹F Chemical Shift (δ) | Characteristic for an aryl fluoride. spectrabase.com |
| ¹JCF Coupling | Large coupling to C3. |
| ²JCF Coupling | Coupling to C2 and C3a. |
| ³JHF Coupling | Coupling to H2 and H4. |
Expected observations are based on general principles of ¹⁹F NMR spectroscopy. thermofisher.comwikipedia.orgjeolusa.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-resolution mass spectrometry is an indispensable tool for determining the precise molecular formula of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions.
For this compound, HRMS would be used to confirm its elemental composition of C₇H₅FN₂. The experimentally determined exact mass should match the calculated theoretical mass within a very narrow margin (typically a few parts per million). This technique is crucial for confirming the identity of newly synthesized analogs. rsc.org
| Compound | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |
|---|---|---|---|
| This compound | C₇H₅FN₂ | 136.0437 | 136.0435 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds. rsc.orgchemicalbook.com
In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretch of the pyrrole ring, C-H stretches of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and the C-F stretch. The positions of these bands provide evidence for the presence of these functional groups.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (pyrrole) | 3200-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| C=C and C=N Stretch | 1400-1600 |
| C-F Stretch | 1000-1400 |
Absorption ranges are approximate and can be influenced by the specific molecular environment. rsc.org
Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tandfonline.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed electron density map from which the positions of individual atoms can be determined with high precision.
Computational Chemistry and Molecular Modeling of 3 Fluoro 1h Pyrrolo 2,3 B Pyridine Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to understand the intrinsic properties of heterocyclic compounds like 3-fluoro-1H-pyrrolo[2,3-b]pyridine.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization using DFT allows for the determination of the most stable three-dimensional conformation of a molecule. For pyrrolo[2,3-b]pyridine derivatives, this is crucial for understanding how the molecule will orient itself within a protein's binding pocket. The electronic structure, once the geometry is optimized, provides a detailed picture of the electron distribution within the molecule.
An analysis of the related 4-chloro-1H-pyrrolo[2,3-b]pyridine using DFT at the BLYP level has provided insights into its electronic structure. rsc.org Such studies establish the covalent nature of the bonds within the pyrrolopyridine skeleton. rsc.org A significant finding from these types of analyses is the determination of the HOMO-LUMO energy gap. For 4-chloro-1H-pyrrolo[2,3-b]pyridine, a large HOMO-LUMO energy gap of 3.59 eV was calculated, which suggests high kinetic stability for the compound. rsc.org Similar calculations for this compound would be expected to yield comparable insights into its stability and reactivity.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. wolfram.comresearchgate.net Typically, red areas indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. researchgate.net
For a molecule like this compound, the MEP surface would highlight the electronegative nitrogen atoms as regions of negative potential, making them likely sites for hydrogen bonding interactions with receptor sites. The fluorine atom would also contribute to the electrostatic potential distribution. The MEP is calculated for the optimized geometry of the molecule, often using methods like the B3LYP/6-31G(d) level of theory. uni-muenchen.dewolfram.com This analysis is instrumental in understanding non-covalent interactions, such as hydrogen bonding, which are critical for ligand-protein binding. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org These orbitals are key to understanding a molecule's reactivity and its participation in chemical reactions. numberanalytics.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. numberanalytics.com A smaller gap suggests that the molecule is more reactive. numberanalytics.com For aromatic heterocyclic systems like this compound, FMO analysis can predict which atoms are most likely to be involved in interactions with a biological target. researchgate.net The distribution of the HOMO and LUMO across the molecule can pinpoint the specific atoms that contribute most to these frontier orbitals, thereby guiding modifications to enhance desired interactions. youtube.com
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Fluorinated Pyrrolo[2,3-b]pyridines
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of the molecules. nih.govnih.gov
For fluorinated pyrrolo[2,3-b]pyridines, QSAR and 3D-QSAR studies have been employed to understand the structural requirements for their inhibitory activity against various kinases. For instance, a study on derivatives of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline as c-Met kinase inhibitors utilized CoMSIA to develop a predictive model. nih.gov This model incorporated steric, electrostatic, hydrophobic, and hydrogen bond-donor fields to correlate with the inhibitory activity (IC50 values). nih.gov Such models are validated through statistical parameters like the cross-validated correlation coefficient (q²) and the fitted correlation coefficient (r²). nih.govnih.gov The resulting contour maps from these analyses provide a visual guide for designing new derivatives with improved potency by indicating where bulky groups, electronegative groups, or hydrophobic groups would be favorable or unfavorable. nih.gov
Molecular Docking Simulations to Elucidate Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net It is widely used to understand the binding modes of inhibitors and to screen virtual libraries of compounds for potential drug candidates. nih.gov
For this compound derivatives, molecular docking has been instrumental in elucidating their interactions with various protein kinases, such as c-Met, FGFR, and FLT3. nih.govrsc.orgnih.gov Docking studies of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives with c-Met kinase helped in analyzing the molecular features that contribute to high inhibitory activity. nih.gov Similarly, docking of 1H-pyrrolo[2,3-b]pyridine derivatives into the ATP-binding pocket of FGFR1 has revealed key hydrogen bonding interactions between the pyrrolopyridine core and the hinge region of the kinase. nih.govresearchgate.net These simulations provide valuable information on the binding conformation, binding affinity (often expressed as a docking score or binding energy), and specific amino acid residues involved in the interaction. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations are used to assess the conformational flexibility of the ligand and the protein, and to evaluate the stability of the docked complex. nih.gov
For pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to pyrrolo[2,3-b]pyridines, MD simulations have been used to study the stability of their complexes with Janus kinase 1 (JAK1). nih.gov These simulations can reveal the persistence of key hydrogen bonds and other interactions over the simulation time, providing a more realistic assessment of the binding stability than docking alone. nih.gov The trajectories from MD simulations can also be used to calculate binding free energies, offering a more accurate prediction of binding affinity. nih.gov Such studies are crucial for validating the binding poses obtained from docking and for understanding the dynamic nature of ligand-protein interactions.
Table of Interactive Data
| Computational Method | Key Insights for this compound Systems | Relevant Protein Targets |
| Density Functional Theory (DFT) | Geometry, electronic structure, stability, reactivity sites | Not applicable |
| Molecular Electrostatic Potential (MEP) | Prediction of sites for electrophilic and nucleophilic attack, hydrogen bonding interactions | Not applicable |
| Frontier Molecular Orbital (FMO) | Reactivity, nucleophilicity (HOMO), electrophilicity (LUMO) | Not-applicable |
| QSAR/3D-QSAR | Structure-activity relationships, prediction of biological activity | c-Met kinase, JAK1 |
| Molecular Docking | Binding mode, binding affinity, key interacting residues | c-Met kinase, FGFR, FLT3, HDAC2 |
| Molecular Dynamics (MD) | Conformational flexibility, binding stability, binding free energy | JAK1 |
Pharmacophore Modeling for Identifying Essential Binding Features
Pharmacophore modeling is a critical computational technique used to distill the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a response. For this compound and its derivatives, pharmacophore modeling plays a pivotal role in understanding their interaction with various enzymes and receptors, thereby guiding the design of more potent and selective inhibitors.
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole (B17877), is widely recognized as a "kinase privileged fragment" due to its inherent ability to mimic the adenine (B156593) scaffold of ATP. pharmablock.com This scaffold serves as an excellent hinge-binding motif in many kinase inhibitors. nih.govjst.go.jpchemicalbook.com The fundamental pharmacophoric features of the 1H-pyrrolo[2,3-b]pyridine ring are the hydrogen bond donor (HBD) provided by the pyrrole (B145914) -NH group and the hydrogen bond acceptor (HBA) provided by the pyridine (B92270) nitrogen atom (N7). pharmablock.comjst.go.jp This arrangement allows for the formation of two crucial hydrogen bonds with the hinge region of a kinase's ATP binding site, a common interaction mode for many kinase inhibitors. nih.govjst.go.jp
Systematic analysis of co-crystal structures has revealed that 7-azaindole-based inhibitors can adopt several binding orientations within the kinase hinge region, primarily categorized as "normal" and "flipped" modes, both of which maintain the bidentate hydrogen bonding pattern. jst.go.jpchemicalbook.com
Pharmacophore Models for Specific Targets
Research into various therapeutic targets has led to the development of specific pharmacophore models for derivatives of 1H-pyrrolo[2,3-b]pyridine. These models highlight the key structural features necessary for potent inhibitory activity.
For instance, in the development of inhibitors for Fibroblast Growth Factor Receptor (FGFR), the 1H-pyrrolo[2,3-b]pyridine scaffold is a central hinge-binding element. nih.govrsc.org Molecular docking studies of a potent inhibitor, compound 4h , with FGFR1 revealed that in addition to the two hydrogen bonds formed by the core scaffold with residues E562 and A564 in the hinge region, a π-π stacking interaction between the substituted phenyl ring and a phenylalanine residue (F489) is also a critical binding feature. nih.gov Furthermore, the methoxy (B1213986) groups on the phenyl ring can form an additional hydrogen bond with a glutamic acid residue (D641). nih.gov
In the context of designing inhibitors against Mycobacterium tuberculosis, a structure-based pharmacophore model was generated for azaindole derivatives targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme. nih.gov This model was instrumental in identifying compounds with molecular features that confer potent inhibitory activity against both drug-sensitive and resistant strains. nih.gov
Similarly, pharmacophore identification for 7-azaindole derivatives as inhibitors of Trypanosoma brucei involved analyzing the placement of hydrogen bond acceptors and the exploration of chemical space around the core scaffold. acs.org Quantitative structure-activity relationship (QSAR) analyses for Aurora Kinase B inhibitors have further underscored the importance of the spatial arrangement of lipophilic and polar groups, particularly hydrogen bonding functionalities, in determining inhibitory potency. tiu.edu.iq
The table below summarizes the key pharmacophoric features identified for 1H-pyrrolo[2,3-b]pyridine derivatives targeting different biological macromolecules.
| Target Enzyme | Key Pharmacophoric Features | Interacting Residues (Example) |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | 1. Hydrogen Bond Donor (Pyrrole -NH) 2. Hydrogen Bond Acceptor (Pyridine N7) 3. Aromatic Ring (for π-π stacking) 4. Hydrogen Bond Acceptor (Substituent) | 1. Ala564 2. Glu562 3. Phe489 4. Asp641 |
| Kinase Hinge Region (General) | 1. Hydrogen Bond Donor (Pyrrole -NH) 2. Hydrogen Bond Acceptor (Pyridine N7) | Hinge backbone amides |
| Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) | Structure-based pharmacophore model with defined features | Not specified |
| Trypanosoma brucei target | 1. Hydrogen Bond Acceptors 2. Exploration of various substituents | Not specified |
| Aurora Kinase B | 1. Spatially defined lipophilic groups 2. Spatially defined polar groups (H-bond capable) | Not specified |
Structure Activity Relationship Sar Investigations of 3 Fluoro 1h Pyrrolo 2,3 B Pyridine and Fluorinated Azaindole Scaffolds
Influence of C3-Fluorine Substitution on Biological Activity and Binding Affinity
The introduction of a fluorine atom at the C3-position of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has profound effects on the molecule's biological profile. This single atomic substitution can significantly enhance binding affinity and potency for various biological targets, particularly protein kinases. mdpi.compharmablock.com
The fluorine atom, being highly electronegative, can modulate the electronic properties of the azaindole ring system. This can lead to more favorable interactions with the target protein, such as the formation of hydrogen bonds or other non-covalent interactions. For instance, in the context of Cdc7 kinase inhibitors, the synthesis of potent compounds often starts with 5-fluoro-7-azaindole, highlighting the beneficial role of fluorine on the pyridine (B92270) ring in conjunction with modifications at the C3 position. mdpi.com
Furthermore, the C-F bond is exceptionally strong and resistant to metabolic cleavage, which can improve the metabolic stability of the resulting compound. cambridgemedchemconsulting.com This enhanced stability is a crucial factor in drug design, as it can lead to improved pharmacokinetic profiles.
Research into c-Met kinase inhibitors has also underscored the importance of electron-withdrawing groups, such as fluorine, in optimizing activity. Studies on pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety revealed that electron-withdrawing substituents were crucial for enhancing inhibitory activity. nih.govresearchgate.net
The following table provides examples of how C3-fluorine substitution and other modifications on the 7-azaindole (B17877) scaffold influence biological activity.
| Compound/Scaffold | Target | Key Structural Features | Biological Activity/Potency |
| 5-fluoro-7-azaindole derivative | Cdc7 Kinase | Fluorine at C5, various substitutions at C3 | Orally active inhibitors mdpi.com |
| Pyrrolo[2,3-b]pyridine derivative | c-Met Kinase | Electron-withdrawing groups (e.g., F, CF3) | IC50 value of 1.68 nM for the most promising analog nih.govresearchgate.net |
| 3-substituted 7-azaindole derivative | ROCK1 | Acetamido-thiazole linker | Ki values in the nanomolar range nih.gov |
Systemic Analysis of Substituent Effects on Pyrrole (B145914) Ring Positions (N1, C2)
Modifications at the N1 and C2 positions of the 3-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold offer significant opportunities to fine-tune biological activity and selectivity.
C2 Position: The C2 position provides another vector for structural modification. Substituents at this position can directly interact with residues in the active site of a target enzyme. For example, the introduction of a methyl group at the C2 position of 7-azaindole has been shown to be a viable strategy in the development of certain inhibitors. acs.org However, steric hindrance can be a limiting factor, and the introduction of bulky substituents at C2 may not always be tolerated. uni-rostock.de In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines as CSF1R inhibitors, a chemoselective Suzuki–Miyaura cross-coupling at C-2 was a key step, demonstrating the feasibility of introducing aryl groups at this position. nih.gov
The table below illustrates the impact of substituents at the N1 and C2 positions.
| Compound/Scaffold | Target | N1-Substituent | C2-Substituent | Impact on Activity |
| HIV-1 Integrase Inhibitor | HIV-1 Integrase | Benzyl | - | Occupies hydrophobic pocket, important for activity nih.gov |
| 7-Azaindole N-linked Triazole | Various microbes | Substituted benzyl/phenyl triazole | - | Potent antimicrobial activity rsc.org |
| 7-Azaindole Derivative | - | - | Methyl | Effective in certain inhibitor designs acs.org |
| 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine | CSF1R | - | Aryl group | Feasible modification via cross-coupling nih.gov |
Comprehensive Evaluation of Substituent Effects on Pyridine Ring Positions (C4, C5, C6)
Substitutions on the pyridine ring of the this compound scaffold at positions C4, C5, and C6 play a critical role in modulating biological activity, selectivity, and physicochemical properties.
C4 Position: The C4 position is a frequent point of modification in the development of 7-azaindole-based inhibitors. The introduction of various functional groups at this position can lead to direct interactions with the target protein. For example, in a series of pyrido[3,2-d]pyrimidine (B1256433) inhibitors of PI3K/mTOR, the C4 position was kept constant with a morpholine (B109124) group to maintain key interactions. mdpi.com In other studies, the introduction of amino groups at C4 has been a successful strategy. The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involved a Buchwald–Hartwig amination at the C4 position. nih.gov Furthermore, the nature of the substituent at C4 can influence the electronic properties of the entire ring system. acs.org
C5 Position: The C5 position also offers a valuable handle for modification. In the development of Cdc7 inhibitors, the starting material was 5-fluoro-7-azaindole, indicating the positive contribution of a fluorine atom at this position. mdpi.com The introduction of a bromo group at C5 has been utilized as a precursor for further functionalization via cross-coupling reactions. nih.gov
C6 Position: Substitutions at the C6 position have also been explored. For instance, in the development of HIV-1 integrase inhibitors, C3,C6-diaryl 7-azaindoles were synthesized and evaluated, highlighting the potential for dual substitution on both the pyrrole and pyridine rings. nih.gov
The following table summarizes the effects of substituents on the pyridine ring.
| Compound/Scaffold | Target | C4-Substituent | C5-Substituent | C6-Substituent | Impact on Activity |
| Pyrido[3,2-d]pyrimidine | PI3K/mTOR | Morpholine | - | Various | Maintained key interactions mdpi.com |
| 2-aryl-1H-pyrrolo[2,3-b]pyridine | CSF1R | Amino | - | - | Successful functionalization nih.gov |
| Cdc7 Inhibitor | Cdc7 Kinase | - | Fluoro | - | Positive contribution to activity mdpi.com |
| HIV-1 Integrase Inhibitor | HIV-1 Integrase | - | - | Aryl | Potential for dual substitution nih.gov |
Strategic Bioisosteric Replacements and Scaffold Hopping within Fluorinated Pyrrolo[2,3-b]pyridines
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to improve the properties of a lead compound while retaining its biological activity. cambridgemedchemconsulting.comnih.gov The 7-azaindole core itself is a bioisostere of indole (B1671886) and purine (B94841), and this principle can be further extended by replacing other parts of the molecule. nih.govmdpi.com
Bioisosteric Replacements: A common bioisosteric replacement involves substituting a hydrogen atom with fluorine to block metabolic oxidation or to modulate pKa. cambridgemedchemconsulting.com The replacement of a phenyl ring with a pyridine ring is another classic example, which can introduce a hydrogen bond acceptor and alter solubility. In the context of PI3K inhibitors, replacing a phenyl group at the 3-position of the 7-azaindole with a pyridine group led to a significant increase in potency. nih.gov The difluoromethyl group has also been explored as a bioisostere for other functionalities. nih.govrsc.org
Scaffold Hopping: Scaffold hopping involves replacing the central core of a molecule with a chemically different but structurally similar scaffold. This can lead to novel intellectual property and improved drug-like properties. For instance, in the search for inhibitors of the SARS-CoV-2 spike-hACE2 interaction, a scaffold hopping approach was used to introduce a rigid carbonyl group at the 3-position of the 7-azaindole scaffold. nih.gov This modification allowed for better interaction with the target protein. Furo[3,2-b]pyridines have also been investigated as bioisosteres of indole analogues for 5-HT1F receptor agonists. nih.gov
The table below provides examples of bioisosteric replacements and scaffold hopping.
| Original Scaffold/Group | Replacement Scaffold/Group | Target | Outcome |
| Phenyl | Pyridine | PI3Kγ | ~30-fold increase in potency nih.gov |
| Indole | 7-Azaindole with C3-carbonyl | SARS-CoV-2 S1-RBD | Improved binding to sub-pocket nih.gov |
| Indole | Furo[3,2-b]pyridine | 5-HT1F Receptor | Similar affinity, improved selectivity nih.gov |
| Pyridine-N-oxide | 2-Difluoromethylpyridine | Quorum sensing system | Similar or better activity nih.govrsc.org |
Role of Conformational Preferences and Rigidity in Activity Profiles
The three-dimensional shape and flexibility of a molecule are critical determinants of its biological activity. nih.govbaranlab.org For this compound derivatives, conformational preferences and the degree of rigidity play a significant role in how they interact with their biological targets.
Conformational Preferences: The introduction of substituents can influence the preferred conformation of the molecule. This, in turn, affects how well the molecule fits into the binding site of a protein. The rotation of bonds and the orientation of different parts of the molecule can be constrained or biased by the presence of certain functional groups. For example, in a series of ROCK inhibitors, the U-shaped geometry of a benzoazepinone ring presented the pendant groups in a binding-competent conformation. nih.gov
Rigidity: Introducing rigidity into a molecule can be advantageous as it reduces the entropic penalty upon binding to a target. A more rigid molecule has fewer conformations to sample, and if the rigid conformation is the bioactive one, a significant increase in affinity can be achieved. In the design of colchicine-binding site inhibitors, a rigid 1H-pyrrolo[3,2-c]pyridine scaffold was used to lock the bioactive conformation, resulting in potent antiproliferative activity. nih.gov Similarly, the introduction of a rigid "hinge" carbonyl group in 7-azaindole derivatives targeting the SARS-CoV-2 spike protein enhanced binding. nih.gov
The following table highlights the importance of conformation and rigidity.
| Compound Series | Key Structural Feature | Biological Target | Impact on Activity |
| Benzoazepinone derivatives | U-shaped geometry | ROCK | Presented pendant groups in a binding-competent conformation nih.gov |
| 1H-pyrrolo[3,2-c]pyridine derivatives | Rigid scaffold | Tubulin (colchicine site) | Locked bioactive conformation, potent activity nih.gov |
| 7-azaindole derivatives | Rigid "hinge" carbonyl group | SARS-CoV-2 Spike Protein | Enhanced binding to the target nih.gov |
Strategic Applications of 3 Fluoro 1h Pyrrolo 2,3 B Pyridine As a Core Scaffold in Rational Inhibitor Design
Development of Potent and Selective Kinase Inhibitors
Targeting Janus Kinase (JAK) Family Members
The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising template for the development of Janus kinase (JAK) inhibitors, which are crucial for modulating inflammatory and immune responses. nih.govresearchgate.net Researchers have focused on this scaffold due to its mimicry of the pyrrolopyrimidine core found in other known JAK inhibitors.
In the pursuit of novel JAK3 inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated. nih.govresearchgate.net An initial hit, a simple 1H-pyrrolo[2,3-b]pyridine analogue, demonstrated inhibitory activity against JAK1, JAK2, and JAK3. researchgate.net Structure-activity relationship (SAR) studies revealed that the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly enhanced JAK3 inhibitory activity. nih.gov This led to the identification of compound 14c , a potent and moderately selective JAK3 inhibitor. nih.gov Further exploration of substituents on the C4-amino group showed that cycloalkyl groups were generally favorable for potency. researchgate.net
Table 1: 1H-pyrrolo[2,3-b]pyridine-based JAK Inhibitors
| Compound | R1 | R2 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
|---|---|---|---|---|---|
| 6 | H | H | 2900 | >10000 | 1100 |
| 11a | CONH2 | H | - | - | 1600 |
| 14c | CONH2 | Cyclohexyl | 47 | 30 | 5.1 |
Inhibition of Bruton's Tyrosine Kinase (BTK)
While specific examples of 3-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives as Bruton's Tyrosine Kinase (BTK) inhibitors are not extensively detailed in the provided search results, the broader pyrrolopyrimidine scaffold, to which it is structurally related, is a key component in many BTK inhibitors. nih.gov This scaffold is known to form crucial hydrogen bonds and hydrophobic interactions within the BTK active site. nih.gov The development of both irreversible and reversible BTK inhibitors often incorporates such heterocyclic cores to achieve high potency and selectivity. nih.govnih.gov
Modulating Cyclin-Dependent Kinase (CDK) Activity
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the design of inhibitors for Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. In one study, a novel 1H-pyrrolo[2,3-b]pyridine derivative, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) , was identified as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM. nih.gov This compound demonstrated significant potential in colorectal cancer models. nih.gov
Furthermore, the pyrido[2,3-d]pyrimidine (B1209978) scaffold, a close structural relative, is a key active fragment in several marketed CDK4/6 inhibitors. rsc.org The design of novel CDK inhibitors has involved the hybridization of this scaffold with other pharmacophores, such as endoperoxides, to create dual-acting agents. rsc.org
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The 1H-pyrrolo[2,3-b]pyridine core is a recognized scaffold for the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. nih.gov Researchers have explored this scaffold to generate novel and concise chemotypes of FGFR inhibitors. nih.gov
In one study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized, leading to the discovery of compound 4h , which exhibited potent pan-FGFR inhibitory activity. nih.gov This compound showed IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov The structure-activity relationship studies indicated that substitutions on the phenyl ring attached to the pyrrolopyridine core significantly influenced potency and selectivity. nih.gov While this particular study started with a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, the findings highlight the potential of substituted 1H-pyrrolo[2,3-b]pyridines as a template for potent FGFR inhibitors. nih.gov Another study that began with a c-Met inhibitor project discovered that a compound with a 1H-pyrrolo[3,2-b]pyridine ring had activity against FGFR1, further underscoring the utility of the broader pyrrolopyridine scaffold family in targeting FGFR. nih.gov
Table 2: 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitors
| Compound | R | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
|---|---|---|---|---|---|
| 1 | H | 1900 | - | - | - |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 |
Phosphoinositide 3-Kinase (PI3K) Alpha Inhibitors
Direct examples of this compound derivatives as specific Phosphoinositide 3-Kinase (PI3K) alpha inhibitors are not prevalent in the provided search results. However, the broader class of pyrrolopyrimidine derivatives, which share a similar heterocyclic core, has been extensively investigated for PI3K inhibition. nih.gov For instance, Buparlisib (BKM120), a 2,6-dimorpholino pyrimidine (B1678525) derivative, is a pan-PI3K inhibitor. nih.gov The development of PI3Kα-specific inhibitors has focused on achieving selectivity over other isoforms to minimize side effects. nih.gov The general strategies employed in the design of these inhibitors, such as targeting the p110α subunit, could potentially be applied to the this compound scaffold.
Design of Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE4 subfamily, in particular, is a well-established target for the treatment of inflammatory diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel core for the development of potent and selective PDE4B inhibitors. acs.org
Research has led to the synthesis and evaluation of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives. acs.org These compounds were designed through a scaffold-hopping approach and have demonstrated a range of inhibitory activity against PDE4B. acs.org Molecular modeling studies have provided insights into how these compounds interact with the active site of the enzyme. acs.org
The structure-activity relationship (SAR) studies revealed that substitutions on the amide portion of the 1H-pyrrolo[2,3-b]pyridine core are crucial for both potency and selectivity against PDE4B over the related PDE4D isoform. acs.org For instance, variations in the ring size and hydrophobicity of the amide substituent significantly impacted the inhibitory activity. acs.org
One of the promising compounds from this series, 11h , exhibited a preference for inhibiting PDE4B and showed significant inhibition of TNF-α release from macrophages, indicating its anti-inflammatory potential. nih.gov This compound also displayed a good in vitro ADME (absorption, distribution, metabolism, and excretion) profile, marking it as a strong lead for further optimization. nih.gov
Below is an interactive data table summarizing the PDE4B inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives.
| Compound | R Group (Aryl) | R' Group (Amide) | PDE4B IC50 (µM) |
| 11a | 3,4-dichlorophenyl | cyclopropyl | 0.25 |
| 11b | 3,4-dichlorophenyl | cyclobutyl | 0.11 |
| 11c | 3,4-dichlorophenyl | cyclopentyl | 0.13 |
| 11d | 3,4-dichlorophenyl | cyclohexyl | 0.22 |
| 11h | 3,4-dichlorophenyl | 3-fluoroazetidine | 0.12 |
| 14d | 3-chloro-4-methylphenyl | 3-fluoroazetidine | 0.23 |
Data sourced from ACS Medicinal Chemistry Letters, 2020. acs.org
Research on Adenosine Deaminase (ADA) and Inosine (B1671953) 5′-Monophosphate Dehydrogenase (IMPDH) Inhibitors
Adenosine deaminase (ADA) and inosine 5′-monophosphate dehydrogenase (IMPDH) are critical enzymes in the purine (B94841) salvage pathway. nih.govwikipedia.org Inhibition of these enzymes has been a therapeutic strategy for various diseases, including cancer and viral infections, and for immunosuppression. nih.gov
Recognizing the therapeutic potential of targeting these enzymes, researchers have explored the synthesis of fluorinated 1H-pyrrolo[2,3-b]pyridine nucleosides as potential inhibitors of ADA and IMPDH. enamine.net The rationale behind this approach is that the fluorinated pyrrolopyridine core can act as a bioisostere of the natural purine base, while the fluorine atom can enhance binding affinity and metabolic stability.
A synthetic strategy has been developed for the efficient production of fluorinated pyrrolo[2,3-b]pyridines. enamine.net This involves the reaction of 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile with fluorinated 1,3-bielectrophiles. enamine.net Subsequent removal of the tert-butyl protecting group allows for the direct glycosylation of the fluorinated pyrrolopyridine core to yield the target nucleoside analogues. enamine.net
While detailed biological activity data for this compound-based inhibitors of ADA and IMPDH is still emerging, the successful synthesis of these novel compounds provides a strong foundation for future investigations into their therapeutic potential. enamine.net The development of these targeted inhibitors underscores the versatility of the fluorinated 1H-pyrrolo[2,3-b]pyridine scaffold in medicinal chemistry.
Concluding Remarks and Future Trajectories in 3 Fluoro 1h Pyrrolo 2,3 B Pyridine Research
Summary of Key Academic Discoveries and Methodological Advancements
Research has led to the development of several synthetic routes to access the 3-fluoro-1H-pyrrolo[2,3-b]pyridine core. An efficient approach involves the reaction of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile with fluorinated 1,3-bielectrophiles, followed by deprotection. enamine.netthieme-connect.com This method provides a practical pathway to polyfluoroalkyl-substituted pyrrolo[2,3-b]pyridines. thieme-connect.com The reactivity of the 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively studied, with electrophilic substitution reactions such as nitration, bromination, and acylation occurring predominantly at the 3-position. researchgate.netrsc.org
The unique properties of the 7-azaindole (B17877) nucleus have made it a valuable scaffold in medicinal chemistry. nih.gov Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors for a range of protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Fms-like tyrosine kinase 3 (FLT3), and Ataxia-Telangiectasia Mutated (ATM) kinase. nih.govnih.govnih.govrsc.org For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFR1, 2, and 3, highlighting their potential in cancer therapy. nih.govrsc.org Furthermore, the scaffold has been utilized in the design of inhibitors for other enzymes like adenosine (B11128) deaminase (ADA) and inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). enamine.netthieme-connect.com
Persistent Challenges and Opportunities in Synthetic Elaboration
Despite the progress, challenges in the synthesis of this compound and its derivatives persist. The selective introduction of the fluorine atom at the 3-position can be complex and often requires multi-step sequences. Developing more direct and efficient fluorination methods remains a key objective.
The functionalization of the pyrrolo[2,3-b]pyridine core at other positions in the presence of the 3-fluoro substituent presents another hurdle. Chemoselective reactions that can differentiate between the various positions on the heterocyclic ring system are highly sought after. For instance, achieving selective C-C and C-N bond formation at specific sites is crucial for building molecular diversity and exploring structure-activity relationships. nih.gov The deprotection of protecting groups, such as the trimethylsilylethoxymethyl (SEM) group, can also be challenging and may lead to side reactions. nih.gov
Overcoming these synthetic challenges will open up opportunities to create a wider array of analogues with diverse substitution patterns. This will be instrumental in fine-tuning the biological activity and physicochemical properties of these compounds for various applications.
Promising Avenues for Further Computational and Experimental Exploration
The interplay between computational and experimental studies will be pivotal in advancing the field. Computational modeling can provide valuable insights into the electronic structure, reactivity, and intermolecular interactions of this compound derivatives. These theoretical predictions can guide the rational design of new synthetic targets with desired properties.
Experimentally, there is a need for more in-depth studies on the photophysical properties of these compounds. The 7-azaindole core is known to exhibit interesting photochemistry, and the introduction of a fluorine atom could further modulate these properties, opening up potential applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.
Further exploration of the coordination chemistry of this compound with various metal ions could also lead to the discovery of novel catalysts and materials with interesting magnetic or electronic properties. nih.gov
Emerging Paradigms for Rational Design of Advanced Functional Molecules
The rational design of advanced functional molecules based on the this compound scaffold is a promising future direction. By leveraging the understanding of its structure-property relationships, researchers can design molecules with tailored functionalities.
In medicinal chemistry, this includes the development of highly selective kinase inhibitors by targeting specific features of the ATP-binding site. nih.govnih.gov The design of covalent inhibitors, which form a permanent bond with their target protein, is another emerging paradigm that could lead to more potent and durable therapeutic effects.
In materials science, the focus will be on designing molecules with specific electronic and photophysical properties for applications in organic electronics. This could involve the synthesis of extended π-conjugated systems incorporating the this compound core to create materials with high charge carrier mobility and efficient light emission.
Q & A
Q. What are the optimized synthetic routes for preparing 3-fluoro-1H-pyrrolo[2,3-b]pyridine and its derivatives?
The synthesis typically involves halogenation, fluorination, and functional group transformations. Key methods include:
- Fluorination via Balz-Schiemann reaction : Starting from the corresponding amino precursor, diazotization with NaNO₂/HCl followed by fluorination with HF or KF yields the fluoro derivative .
- Lithium-halogen exchange : For regioselective fluorination, intermediates like 1H-pyrrolo[2,3-b]pyridine N-oxide undergo fluorination using LiTMP (lithium 2,2,6,6-tetramethylpiperidide) and Selectfluor .
- Cross-coupling reactions : Suzuki-Miyaura couplings with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) introduce aryl/heteroaryl groups at specific positions (e.g., 5-position) using Pd(PPh₃)₄ as a catalyst .
Q. How is structural characterization of this compound performed?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, the fluorine atom at position 3 induces distinct deshielding effects on adjacent protons (e.g., H-4 and H-6) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity. For instance, a compound with formula C₇H₅FN₂ shows an [M+H]+ peak at m/z 137.0455 .
- X-ray crystallography : Resolves bond lengths and angles, confirming the planar pyrrolopyridine core and fluorine substitution patterns .
Advanced Research Questions
Q. How do structural modifications at the 3- and 5-positions affect biological activity?
Structure-activity relationship (SAR) studies reveal:
- 3-Fluoro substitution : Enhances metabolic stability and binding affinity to kinases (e.g., FGFR1) by forming hydrogen bonds with hinge-region residues (e.g., Asp641 in FGFR1) .
- 5-Position modifications : Bulky substituents (e.g., trifluoromethyl or aryl groups) improve selectivity. For example, 5-(trifluoromethyl) derivatives show IC₅₀ values of 7–25 nM against FGFR1–3 .
- N-Methylation : Reduces off-target effects by minimizing interactions with hydrophobic pockets in non-target kinases .
Q. What computational methods are used to predict the electronic and binding properties of 3-fluoro derivatives?
- DFT (Density Functional Theory) : Calculates HOMO-LUMO gaps (e.g., 3.59 eV for 4-chloro-1H-pyrrolo[2,3-b]pyridine), indicating high kinetic stability .
- Molecular docking : Simulates interactions with kinase ATP-binding pockets. For example, the 3-fluoro group forms a hydrogen bond with Asp641 in FGFR1, while the pyrrolopyridine core occupies the hinge region .
- Charge density analysis : Identifies covalent bonding patterns (e.g., Laplacian values of −11.37 to −19.20 eÅ⁻⁵ confirm strong N–C bonds) .
Q. How are in vivo efficacy and toxicity profiles evaluated for 3-fluoro-pyrrolopyridine derivatives?
- Xenograft models : Compounds like 1f (3-[2-(5-fluoro-1-methylindol-3-yl)-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine) show 58–75% tumor volume inhibition in diffuse malignant peritoneal mesothelioma (DMPM) models at 10 mg/kg doses .
- Apoptosis assays : Caspase-3/7 activation and survivin downregulation confirm mechanism-based cytotoxicity .
- Toxicity screening : Liver microsome stability (e.g., >80% remaining after 1 hour) and hERG channel inhibition assays minimize cardiac risks .
Methodological Guidance
Q. How to resolve contradictions in reported synthetic yields for 3-fluoro derivatives?
- Reaction optimization : Varying solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) can improve yields. For example, Pd(PPh₃)₄ increases Suzuki coupling yields to 88% .
- Purification techniques : Use silica gel chromatography with heptane/EtOAc (8:2) for intermediates or recrystallization for final products .
Q. What strategies mitigate regioselectivity challenges during fluorination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
